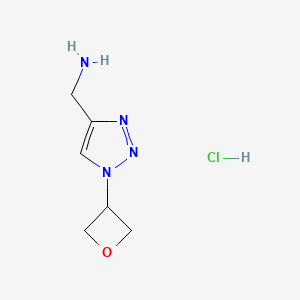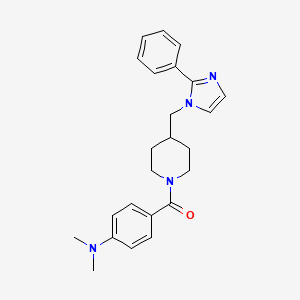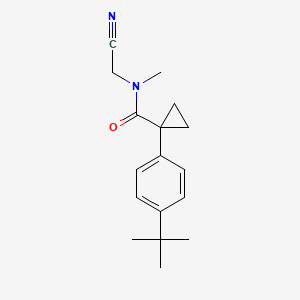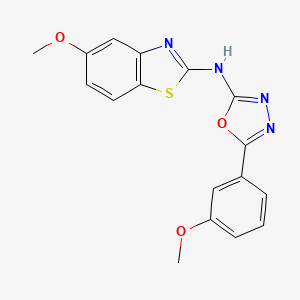
(1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2225146-87-0 . It has a molecular weight of 190.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H10N4O.ClH/c7-1-5-2-10(9-8-5)6-3-11-4-6;/h2,6H,1,3-4,7H2;1H . This code provides a standard way to encode the compound’s molecular structure.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonist
(Harrison et al., 2001) discussed an orally active, water-soluble neurokinin-1 (h-NK(1)) receptor antagonist that showed high efficacy in pre-clinical tests relevant to emesis and depression. The compound, with a solubility in water of >100 mg/mL, was synthesized through the thermal rearrangement of a propargylic azide in the presence of dimethylamine, demonstrating its potential in clinical administration for conditions related to the neurokinin-1 receptor.
Antimicrobial Activities
(Thomas et al., 2010) synthesized a series of methanamine derivatives carrying a 1,2,3-triazole moiety, starting from 4-methoxyaniline. These compounds were evaluated for their in vitro antibacterial and antifungal activities against pathogenic strains, showing moderate to very good activities compared to first-line drugs. This research underscores the potential of triazole-containing methanamines as a new class of antimicrobial agents.
Transfer Hydrogenation Reactions
(Karabuğa et al., 2015) explored the synthesis of quinazoline-based ruthenium complexes and their application in transfer hydrogenation reactions. The study demonstrated excellent conversions and high turnover frequency values, highlighting the efficiency of these complexes in catalyzing hydrogenation processes.
Functional Models for Methane Monooxygenases
(Sankaralingam & Palaniandavar, 2014) presented diiron(III) complexes as functional models for methane monooxygenases. These complexes were efficient catalysts for the selective hydroxylation of alkanes, offering insights into the catalytic mechanisms of methane monooxygenases and potential applications in alkane functionalization.
Synthesis and Polymerization
(Jakisch et al., 1999) reported on the synthesis and thermal polymerization of aromatic 2-oxazolines containing carboxylic groups. This work contributes to the development of new poly(ester amide)s through a process that could be beneficial in creating materials with specific thermal and mechanical properties.
Coordination Compounds and Dielectric Properties
(Yang, 2006) explored the synthesis of a copper(II) coordination compound with an organic pesticide as a ligand. The study provided insights into the dielectric physical properties of the compound, indicating potential applications in material science and electronics.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
[1-(oxetan-3-yl)triazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c7-1-5-2-10(9-8-5)6-3-11-4-6;/h2,6H,1,3-4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATQGDHCRTWBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=C(N=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2762582.png)




![Methyl 2-[3-methoxy([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate](/img/structure/B2762588.png)



![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2762596.png)
![N-cycloheptyl-2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B2762597.png)


![[({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2762601.png)